BenchChemオンラインストアへようこそ!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) JNK3 Kinase Inhibition

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034342-19-1) is a synthetic small molecule belonging to the thiophene-pyrazolourea class, characterized by a central urea linker bridging a pyrazole-thiophene fragment to a terminal thiophene ring. Its molecular formula is C14H14N4OS2 with a molecular weight of 318.4 g/mol, and the SMILES notation is O=C(NCC(c1ccsc1)n1cccn1)Nc1cccs1.

Molecular Formula C14H14N4OS2
Molecular Weight 318.41
CAS No. 2034342-19-1
Cat. No. B2356413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
CAS2034342-19-1
Molecular FormulaC14H14N4OS2
Molecular Weight318.41
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3
InChIInChI=1S/C14H14N4OS2/c19-14(17-13-3-1-7-21-13)15-9-12(11-4-8-20-10-11)18-6-2-5-16-18/h1-8,10,12H,9H2,(H2,15,17,19)
InChIKeyPNGRDDWBRGZNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Procurement-Relevant Structural and Physicochemical Profile


1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034342-19-1) is a synthetic small molecule belonging to the thiophene-pyrazolourea class, characterized by a central urea linker bridging a pyrazole-thiophene fragment to a terminal thiophene ring. Its molecular formula is C14H14N4OS2 with a molecular weight of 318.4 g/mol, and the SMILES notation is O=C(NCC(c1ccsc1)n1cccn1)Nc1cccs1 . The compound features a thiophen-3-yl group at the chiral carbon adjacent to the pyrazole, distinguishing it from regioisomeric analogs that bear a thiophen-2-yl group at this position. This class has been explored in the context of JNK3 kinase inhibition, with structurally related thiophene-pyrazolourea derivatives demonstrating potent and isoform-selective inhibition profiles [1]. As a research chemical, the compound is typically supplied at a purity of approximately 95%, though lot-specific certificates of analysis should be requested from vendors to confirm exact purity levels prior to procurement .

Why In-Class Thiophene-Pyrazolourea Compounds Cannot Substitute for CAS 2034342-19-1 Without Rigorous Validation


Within the thiophene-pyrazolourea chemical class, seemingly minor structural variations—particularly the position of the thiophene ring attached to the chiral carbon—can produce divergent biological activity profiles. The target compound bears a thiophen-3-yl substituent, whereas the most closely related regioisomer, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034345-40-7), replaces this with a thiophen-2-yl group . In the broader SAR landscape of pyrazolourea-based kinase inhibitors, subtle alterations to the heterocycle attachment point have been shown to modulate JNK isoform selectivity by >100-fold and dramatically affect oral bioavailability and brain penetration [1]. Consequently, assuming functional equivalence between regioisomers or between compounds that share only the core scaffold is scientifically unsound. Each structural variant must be independently validated in the assay system of interest before procurement decisions are finalized.

Quantitative Differentiator Evidence for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Versus Closest Analogs


Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Attachment at the Chiral Carbon

The target compound incorporates a thiophen-3-yl group at the carbon adjacent to the pyrazole ring, whereas the nearest commercially available regioisomer, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034345-40-7), contains a thiophen-2-yl group at the same position . In the structurally validated thiophene-pyrazolourea JNK3 inhibitor series, the attachment position of the thiophene ring relative to the urea-pyrazole core is a critical determinant of kinase selectivity and pharmacokinetic profile [1]. The lead compound 17 from this series achieved an IC50 of 35 nM against JNK3 with >100-fold selectivity over JNK1 and JNK2 isoforms, illustrating that precise regioisomeric configuration is inseparable from functional performance [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) JNK3 Kinase Inhibition

Purity and Identity Confirmation: Lot-Specific Assurance Against In-Class Contamination

The target compound is typically reported with a purity of approximately 95% by HPLC, as noted in vendor listings . While individual regioisomers and des-thiophene analogs may co-elute or co-crystallize during synthesis, independent analytical characterization (NMR, HPLC-MS) is essential to verify that the supplied material matches the specified CAS 2034342-19-1 and does not contain significant amounts of the 2-thienyl regioisomer (CAS 2034345-40-7) or the homolog 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034495-55-9) .

Analytical Chemistry Quality Control Procurement

Class-Level Kinase Selectivity Landscape: Rationale for Scaffold Selection in JNK3-Focused Programs

The thiophene-pyrazolourea scaffold has been validated as a productive starting point for developing isoform-selective JNK3 inhibitors with CNS drug-like properties. In the landmark ACS Med Chem Lett publication, systematic optimization of this scaffold yielded inhibitor 17 with a JNK3 IC50 of 35 nM, >100-fold selectivity over JNK1 and JNK2 in a 374-kinase panel, and favorable DMPK properties including a human liver microsome half-life of 66 min, oral bioavailability, and brain penetration in mice [1]. Although the specific bioactivity of CAS 2034342-19-1 has not been reported in the peer-reviewed literature as of 2026, its placement within this validated pharmacophore class suggests relevance for programs targeting JNK3-mediated neurodegenerative pathways, provided confirmatory in-house screening is performed.

Kinase Inhibition JNK3 Selectivity CNS Drug Discovery

Target Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Based on Structural Differentiation Evidence


SAR Exploration of Thiophene Attachment Position in JNK3 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing JNK3 inhibitor optimization can employ CAS 2034342-19-1 as a distinct 3-thienyl regioisomer to probe the steric and electronic requirements of the hydrophobic pocket that accommodates the thiophene ring. Comparison with the 2-thienyl analog (CAS 2034345-40-7) under identical assay conditions can reveal the impact of regioisomeric configuration on JNK3 potency, isoform selectivity, and permeability, building upon the foundational SAR established by Feng et al. (2021) for this scaffold [1].

Regioisomer-Specific Selectivity Profiling in CNS Kinase Panels

Given that the thiophene-pyrazolourea class has demonstrated oral bioavailability and brain penetration [1], CAS 2034342-19-1 may be evaluated in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan) to determine whether the 3-thienyl configuration confers a selectivity fingerprint distinct from that of 2-thienyl regioisomers . Such data are essential for selecting the optimal regioisomer for in vivo proof-of-concept studies in neurodegenerative disease models.

Analytical Method Development for Regioisomeric Separation in Thiophene-Pyrazolourea Series

The near-identical physicochemical properties of CAS 2034342-19-1 and its 2-thienyl regioisomer (identical molecular formula, MW 318.4 g/mol, and absence of published melting point or boiling point data) create an analytical challenge for quality control laboratories. This compound pair can serve as a model system for developing and validating HPLC or SFC methods capable of resolving regioisomers in this chemical series, with direct applicability to batch release testing for procurement.

Chemical Probe Validation in Urea Transporter or Anti-Inflammatory Target Studies

Although primary bioactivity data for CAS 2034342-19-1 are not publicly available, structurally related pyrazole-thiophene-urea compounds have been implicated in urea transporter inhibition (UT-B) and anti-inflammatory pathways [1]. Researchers may elect to screen this compound against UT-B or TNFα/IL-17 pathways to generate novel chemotype data, provided that the regioisomeric identity of the test article is rigorously confirmed prior to assay .

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.